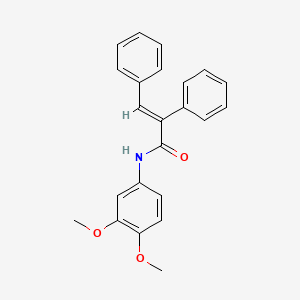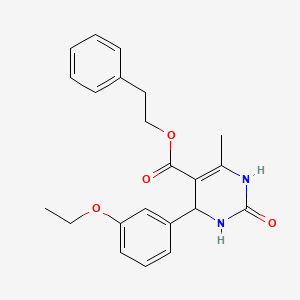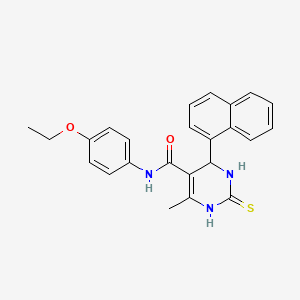
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide, also known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPA is a derivative of diphenylacrylamide and is known for its unique properties, including its ability to act as a photosensitizer and its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in cancer cells involves the induction of apoptosis through the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including Akt and ERK. In photodynamic therapy, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide acts as a photosensitizer by absorbing light and transferring the energy to oxygen molecules, which then react with cellular components to produce reactive oxygen species that destroy cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide is its poor solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide. One possible direction is the development of more efficient synthesis methods that can produce N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in larger quantities. Another direction is the investigation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide's potential as a photosensitizer in other applications, such as photovoltaics and photocatalysis. Additionally, the development of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide-based materials with unique properties could have applications in various fields, including electronics and sensing.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, photodynamic therapy, and material science. In cancer research, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent that destroys cancer cells. In material science, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and luminescent materials.
Propiedades
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-14-13-19(16-22(21)27-2)24-23(25)20(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,24,25)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJFLLVVDAMGMT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)

![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)

![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)




![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)